2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate
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Overview
Description
2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate is a chemical compound with the molecular formula C8H15F3N2O2. It is known for its unique properties due to the presence of trifluoroethyl and dimethylamino groups. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-[3-(dimethylamino)propyl]isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoroethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate is utilized in several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can enhance the compound’s stability and reactivity, while the dimethylamino group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate
- 2,2,2-trifluoroethylamine
- 3,3,3-trifluoropropylamine
Uniqueness
This compound is unique due to the presence of both trifluoroethyl and dimethylamino groups, which impart distinct chemical and physical properties. This combination makes it particularly useful in applications requiring stability, reactivity, and specific interactions with other molecules.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2O2/c1-13(2)5-3-4-12-7(14)15-6-8(9,10)11/h3-6H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHUBMGJXJHGBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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